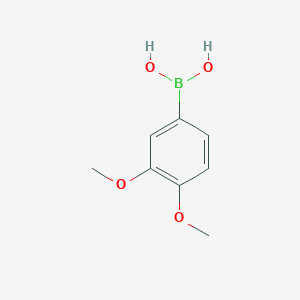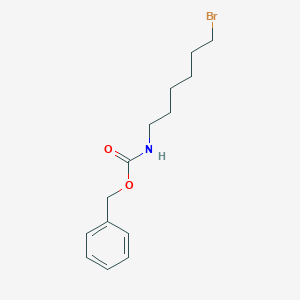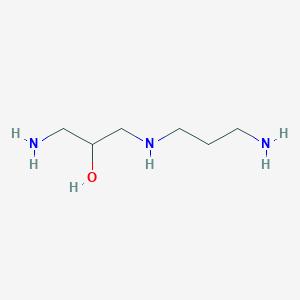![molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8](/img/structure/B38324.png)
Furo[3,2-c]pyridin-3(2H)-one
Vue d'ensemble
Description
Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Applications De Recherche Scientifique
Furo[3,2-c]pyridin-3(2H)-one has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .
Result of Action
The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
It has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria
Cellular Effects
Furo[3,2-c]pyridin-3(2H)-one has shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria This indicates that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate aldehydes under Doebner’s conditions to form furopropenoic acids, which are then converted to the corresponding azides. These azides undergo cyclization upon heating to form furopyridones . Another method involves the use of Rh-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and palladium on carbon (Pd/C) are used.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and alkoxy derivatives .
Comparaison Avec Des Composés Similaires
Furo[3,2-c]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Furo[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Furo[3,4-c]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.
Furo[2,3-b]pyridine: This compound features a different fusion pattern of the rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for specific applications in materials science and medicinal chemistry .
Propriétés
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119293-04-8 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
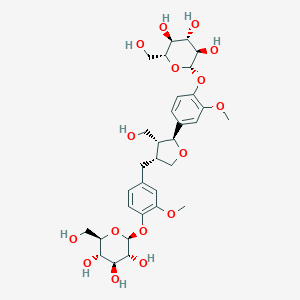
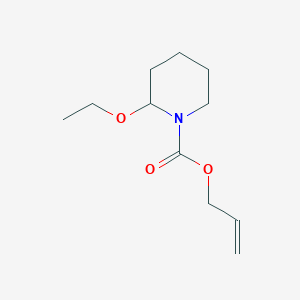

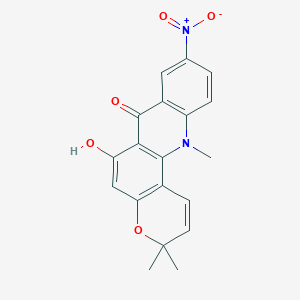
![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
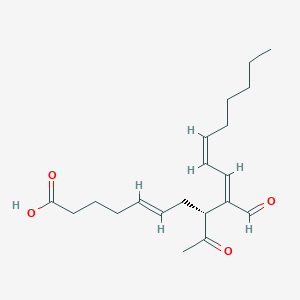
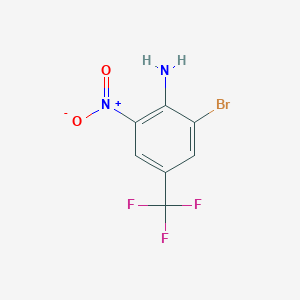
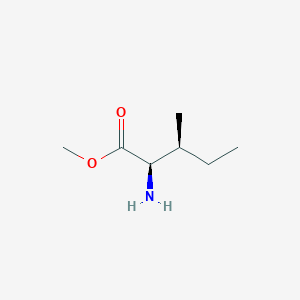
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)


